molecular formula C11H14N4O3 B15160312 (2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide

(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide

Cat. No.: B15160312
M. Wt: 250.25 g/mol
InChI Key: SZMQPFJKQWHSSN-AUWJEWJLSA-N
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Description

(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide is a chemical compound with a complex structure that includes a hydrazinylidene group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the conversion of ethyl esters into hydrazides, followed by a reaction with 4-methoxybenzaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide involves its interaction with various molecular targets. The hydrazinylidene group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with DNA. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(carbamoylhydrazinylidene)-N-(4-hydroxyphenyl)propanamide
  • (2Z)-2-(carbamoylhydrazinylidene)-N-(4-chlorophenyl)propanamide
  • (2Z)-2-(carbamoylhydrazinylidene)-N-(4-nitrophenyl)propanamide

Uniqueness

(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C11H14N4O3/c1-7(14-15-11(12)17)10(16)13-8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,13,16)(H3,12,15,17)/b14-7-

InChI Key

SZMQPFJKQWHSSN-AUWJEWJLSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

CC(=NNC(=O)N)C(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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